2,4-Difluoro-5-methylbenzoic acid

Description

The exact mass of the compound 2,4-Difluoro-5-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Difluoro-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

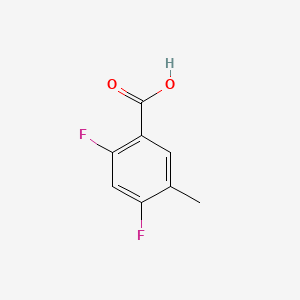

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRTHMEMOUEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450388 | |

| Record name | 2,4-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367954-99-2 | |

| Record name | 2,4-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzoic acid: A Key Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated physicochemical properties such as lipophilicity and pKa.[1] 2,4-Difluoro-5-methylbenzoic acid (CAS Number: 367954-99-2), a member of the fluorinated aromatic carboxylic acid family, represents a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, offering a technical resource for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

2,4-Difluoro-5-methylbenzoic acid is a solid at room temperature with a molecular formula of C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol .[2][3] The presence of two electron-withdrawing fluorine atoms significantly influences the electronic environment of the benzene ring and the acidity of the carboxylic acid group.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 367954-99-2 | [3] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3][4] |

| Molecular Weight | 172.13 g/mol | [2][3] |

| Boiling Point (Predicted) | 253.952 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 107.387 °C | [4] |

| Density (Predicted) | 1.359 g/cm³ | [4] |

| Purity (Typical) | ≥95% |

It is important to note that while the fundamental properties are well-established, detailed experimental data on solubility in a range of organic solvents is not extensively documented in publicly available literature. General solubility principles suggest it would be soluble in polar organic solvents like methanol, ethanol, and acetone.

Molecular Structure

The structure of 2,4-Difluoro-5-methylbenzoic acid, with its distinct substitution pattern, provides multiple points for synthetic modification.

Caption: Molecular structure of 2,4-Difluoro-5-methylbenzoic acid.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts and coupling constants will be influenced by the neighboring fluorine and carboxyl groups.

-

¹³C NMR: The carbon NMR will display eight unique signals corresponding to each carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine NMR is anticipated to show two distinct signals for the two fluorine atoms, with coupling to each other and to adjacent protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid's hydrogen bonding (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching bands.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak at m/z 172, with characteristic fragmentation patterns including the loss of -OH and -COOH groups.

Proposed Synthesis Pathway

A robust synthesis of 2,4-Difluoro-5-methylbenzoic acid can be envisioned starting from a commercially available precursor, such as 1,3-difluoro-4-methylbenzene. The following proposed multi-step synthesis is based on well-established organic reactions.

Caption: Proposed synthesis workflow for 2,4-Difluoro-5-methylbenzoic acid.

Experimental Protocol (Proposed)

Step 1: Friedel-Crafts Acylation of 1,3-Difluoro-4-methylbenzene

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add acetyl chloride dropwise at 0 °C.

-

After the initial reaction, add 1,3-difluoro-4-methylbenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-(2,4-Difluoro-5-methylphenyl)ethan-1-one.

Step 2: Haloform Reaction

-

Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

-

Slowly add bromine to the sodium hydroxide solution to form sodium hypobromite.

-

Add the 1-(2,4-Difluoro-5-methylphenyl)ethan-1-one from the previous step to the sodium hypobromite solution.

-

Stir the mixture vigorously. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the 2,4-Difluoro-5-methylbenzoic acid.

-

Collect the solid product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 2,4-Difluoro-5-methylbenzoic acid makes it a valuable intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group serves as a handle for amide bond formation, a common linkage in pharmaceuticals. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidate. The methyl group provides a point for further functionalization or can contribute to steric and electronic interactions with the target protein. While specific examples citing this exact molecule are sparse in readily accessible literature, its structural motifs are found in various classes of bioactive compounds.

Safety and Handling

2,4-Difluoro-5-methylbenzoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2,4-Difluoro-5-methylbenzoic acid is a promising building block for the development of novel pharmaceuticals and advanced materials. Its distinct pattern of fluorine and methyl substitution on a benzoic acid core offers a unique combination of properties that can be exploited in organic synthesis. While detailed experimental characterization data is not widely available, this guide provides a comprehensive overview based on predicted properties and established chemical principles, serving as a valuable resource for researchers and drug development professionals.

References

-

PubChem. 2,4-Difluoro-5-methylbenzoic acid. [Link]

Sources

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid

2,4-Difluoro-5-methylbenzoic acid (CAS No: 367954-99-2) is a substituted aromatic carboxylic acid that has garnered significant interest within the fields of pharmaceutical research and drug development.[1][2] Its structure, featuring a benzoic acid core functionalized with two fluorine atoms and a methyl group, makes it a valuable and versatile synthetic intermediate.[3]

The strategic placement of these functional groups imparts a unique combination of electronic and steric properties. Fluorine atoms are known to modulate a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile by altering its lipophilicity and pKa.[3] The methyl group provides an additional point for steric interaction and can influence the molecule's overall shape and orientation within a receptor's binding pocket. Consequently, this compound serves as a crucial precursor for the synthesis of complex therapeutic agents, including novel kinase inhibitors which are pivotal in cancer therapy and other disease areas.[3] This guide provides a comprehensive overview of its core physicochemical properties and the standard methodologies for their characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The properties of 2,4-Difluoro-5-methylbenzoic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [1][4] |

| Molecular Weight | 172.13 g/mol | [2][4][5] |

| Appearance | Colorless solid | [1] |

| Boiling Point | 254.0 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 107.4 ± 25.9 °C | [4] |

| Solubility | Sparingly soluble in water | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.53 | [4] |

| pKa | Not experimentally determined in available literature; estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the two fluorine atoms. |

Structural and Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule's structure, confirming its identity and purity.

Caption: Chemical structure of 2,4-Difluoro-5-methylbenzoic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methyl group (–CH₃) protons will likely appear as a singlet or a finely split multiplet (due to long-range coupling with fluorine) in the upfield region (around 2.3 ppm).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization.[6] Two distinct signals are expected, one for each of the non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing definitive structural information.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A broad O–H stretching band is expected in the region of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band will appear around 1700 cm⁻¹. Strong C–F stretching bands will also be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass (172.033585).[4] The fragmentation pattern would likely involve the loss of the hydroxyl group (–OH) and the entire carboxyl group (–COOH), providing further structural confirmation.[7]

Experimental Methodologies for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. The following sections detail standard experimental procedures.

Protocol 1: Melting Point Determination

The melting point is a fundamental property that provides a criterion for purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[8]

Principle: A small sample of the crystalline solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[10]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample consists of large crystals)[11]

Step-by-Step Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, crush the crystals into a fine powder using a mortar and pestle to ensure uniform packing.[11]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Compacting the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to compact the solid at the bottom. The packed sample height should be approximately 1-2 mm for accurate results.[11]

-

Initial Rapid Determination (Optional): To save time, an initial rapid heating (10-20°C per minute) can be performed to find an approximate melting point.[8][10]

-

Accurate Determination: Prepare a fresh sample. Place the capillary tube in the heating block of the apparatus. Heat rapidly to about 20°C below the approximate melting point found in the previous step.[11]

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[9][11]

-

Observation and Recording: Observe the sample through the eyepiece. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).[10]

-

Reporting: The melting point is reported as the range T₁ – T₂. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Characterization

Solubility tests provide crucial information about the polarity and functional groups present in a molecule. For an organic acid, solubility in basic solutions is a key diagnostic indicator.

Principle: The solubility of 2,4-Difluoro-5-methylbenzoic acid is assessed in a series of solvents of varying polarity and pH. Its acidic nature allows it to be deprotonated by bases to form a water-soluble carboxylate salt.

Materials:

-

Test tubes

-

Sample of 2,4-Difluoro-5-methylbenzoic acid

-

Solvents: Deionized water, 5% aqueous Sodium Hydroxide (NaOH), 5% aqueous Sodium Bicarbonate (NaHCO₃), 5% aqueous Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube. Stir vigorously for 60 seconds. Observe if the solid dissolves completely.[12][13] 2,4-Difluoro-5-methylbenzoic acid is expected to be sparingly soluble.[1]

-

Solubility in 5% NaOH: In a separate test tube, add ~25 mg of the compound to 0.5 mL of 5% NaOH solution. Stir vigorously. A water-insoluble carboxylic acid will dissolve in a strong base like NaOH as it is converted to its sodium salt.[14][15]

-

Solubility in 5% NaHCO₃: Repeat the test with 0.5 mL of 5% NaHCO₃ solution. Sodium bicarbonate is a weaker base than NaOH. Strong organic acids, such as carboxylic acids, are typically acidic enough to react with NaHCO₃, dissolve, and produce carbon dioxide gas (effervescence).[15][16] This test helps distinguish strong acids from weaker ones like phenols.

-

Solubility in 5% HCl: Repeat the test with 0.5 mL of 5% HCl solution. As an acidic compound, it is not expected to dissolve in an acidic solution.[16] This test is used to identify basic functional groups like amines.

-

Interpretation: Solubility in NaOH and NaHCO₃, coupled with insolubility in water and HCl, confirms the presence of a strong acidic functional group, consistent with a carboxylic acid.

Caption: Logical workflow for solubility testing.

Protocol 3: pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.

Principle: The compound is dissolved in a suitable solvent and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[17]

Apparatus:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker or titration vessel

-

Standardized 0.1 M NaOH solution

Step-by-Step Procedure:

-

Preparation: Accurately weigh a sample of 2,4-Difluoro-5-methylbenzoic acid and dissolve it in a known volume of deionized water (or a water-cosolvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[17]

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[17]

-

Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Titration: Begin stirring the solution at a constant, moderate rate. Record the initial pH. Add the 0.1 M NaOH titrant from the buret in small, precise increments (e.g., 0.1 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[17] Continue this process well past the equivalence point (the steepest part of the curve).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve.

-

Calculate the half-equivalence point volume (Veq/2).

-

The pKa is the pH value on the titration curve that corresponds to the Veq/2 volume.[17]

-

-

Replication: For robust data, perform the titration in triplicate and report the average pKa value with the standard deviation.[17]

References

-

2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms. Retrieved January 11, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 11, 2026, from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]

-

¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 11, 2026, from [Link]

-

Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 11, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 11, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 11, 2026, from [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkivoc. Retrieved January 11, 2026, from [Link]

-

Experiment 2 # Solubility 13. (n.d.). Bellevue College. Retrieved January 11, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

2,4-Difluoro-5-methylbenzoic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 11, 2026, from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved January 11, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ws [chem.ws]

- 14. bellevuecollege.edu [bellevuecollege.edu]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid, represents a pivotal structural motif in the landscape of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms and the electron-donating methyl group, make it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of 2,4-Difluoro-5-methylbenzoic acid. Furthermore, it delves into the rationale behind its application in drug discovery, offering insights for researchers engaged in the development of novel therapeutics.

Molecular Structure and Chemical Formula

2,4-Difluoro-5-methylbenzoic acid is a substituted benzoic acid with the chemical formula C₈H₆F₂O₂.[1][2][3] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, two fluorine atoms at positions 2 and 4, and a methyl group (-CH₃) at position 5. The strategic placement of these functional groups dictates the molecule's reactivity and its utility as a versatile building block in organic synthesis.

The IUPAC name for this compound is 2,4-Difluoro-5-methylbenzoic acid, and its CAS Registry Number is 367954-99-2.[4]

Caption: 2D representation of 2,4-Difluoro-5-methylbenzoic acid.

Physicochemical Properties

Understanding the physicochemical properties of 2,4-Difluoro-5-methylbenzoic acid is crucial for its handling, reaction optimization, and application in drug design. The presence of fluorine atoms significantly influences its acidity, lipophilicity, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 172.13 g/mol | [1] |

| CAS Number | 367954-99-2 | [4] |

| Appearance | Solid | [3] |

| Density | 1.359 g/cm³ | [2] |

| Boiling Point | 253.952 °C at 760 mmHg | [2] |

| Flash Point | 107.387 °C | [2] |

Synthesis Strategies

Proposed Synthetic Route: Grignard Reaction

A robust method for the synthesis of benzoic acid derivatives is the Grignard reaction, involving the carboxylation of a Grignard reagent with carbon dioxide.

Caption: Proposed Grignard reaction workflow for synthesis.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,4-difluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF) is then added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2,4-difluoro-5-methylphenylmagnesium bromide. The reaction is typically exothermic and should be maintained at a gentle reflux.

-

Carboxylation: The freshly prepared Grignard reagent is then slowly added to a vigorously stirred slurry of crushed dry ice (solid carbon dioxide) in anhydrous THF at low temperature (-78 °C). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂.

-

Acidic Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is then carefully added to quench the reaction and protonate the resulting carboxylate salt, yielding the desired 2,4-Difluoro-5-methylbenzoic acid.

-

Purification: The product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2,4-Difluoro-5-methylbenzoic acid. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The methyl group should appear as a singlet, potentially showing a small long-range coupling to the ortho fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carboxylic acid carbon will appear at a characteristic downfield shift (around 165-175 ppm). The aromatic carbons will show complex splitting patterns due to one-bond and two-bond carbon-fluorine couplings.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong, sharp C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

C-F stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 172. The fragmentation pattern will likely show characteristic losses, such as the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45), which are typical for benzoic acids.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[5][6] 2,4-Difluoro-5-methylbenzoic acid is a valuable building block in this context, particularly in the development of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[6] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The fluorine atoms on the benzoic acid ring can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, thereby enhancing the inhibitor's potency and selectivity. The carboxylic acid group serves as a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophoric groups to optimize the overall drug-like properties of the molecule.

Caption: Logical flow from core scaffold to therapeutic outcome.

Safety and Handling

2,4-Difluoro-5-methylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

2,4-Difluoro-5-methylbenzoic acid is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique structural and electronic features make it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 7, 1194–1220. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2,4,5-trifluo-benzoic acid.

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-difluoro-5-methylbenzoic acid (C8H6F2O2). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2, 4-Difluoro-5-methylbenzoic acid, min 98%. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2,4-dimethyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-5-methylbenzoic Acid

Introduction

2,4-Difluoro-5-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid core imparts unique electronic and steric properties, making it a sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important compound, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed, field-tested protocols, and address critical safety and handling considerations.

Strategic Approach to Synthesis

The synthesis of 2,4-Difluoro-5-methylbenzoic acid can be efficiently achieved through a two-step process commencing with the bromination of the readily available starting material, 1,3-difluoro-4-methylbenzene. The subsequent step involves the formation of a Grignard reagent from the resulting aryl bromide, followed by carboxylation with carbon dioxide. This route is favored for its high yields, operational simplicity, and the avoidance of harsh or difficult-to-handle reagents often associated with alternative methods like direct lithiation at low temperatures.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic scheme for 2,4-Difluoro-5-methylbenzoic acid.

Part 1: Electrophilic Aromatic Bromination of 1,3-Difluoro-4-methylbenzene

The initial step in this synthesis is the regioselective bromination of 1,3-difluoro-4-methylbenzene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer, 1-bromo-2,4-difluoro-5-methylbenzene. The fluorine atoms are ortho-, para-directing activators, while the methyl group is also an ortho-, para-directing activator. The interplay of these directing effects, along with steric hindrance, favors the introduction of the bromine atom at the C5 position.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring. The resulting arenium ion intermediate is then deprotonated to restore aromaticity and yield the brominated product.

Figure 2: Simplified mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 1-Bromo-2,4-difluoro-5-methylbenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Difluoro-4-methylbenzene | 128.13 | 25.0 g | 0.195 |

| Bromine (Br₂) | 159.81 | 34.3 g (11.0 mL) | 0.215 |

| Iron(III) bromide (FeBr₃) | 295.56 | 1.15 g | 0.0039 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| 10% aq. Sodium bisulfite | - | 50 mL | - |

| Saturated aq. Sodium bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium sulfate | - | - | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a base solution), add 1,3-difluoro-4-methylbenzene (25.0 g, 0.195 mol) and dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add iron(III) bromide (1.15 g, 0.0039 mol) to the stirred solution.

-

Slowly add bromine (34.3 g, 0.215 mol) dissolved in dichloromethane (50 mL) dropwise from the addition funnel over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous sodium bisulfite (to remove unreacted bromine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 1-bromo-2,4-difluoro-5-methylbenzene as a colorless liquid.

Part 2: Grignard Reaction and Carboxylation

The second part of the synthesis involves the conversion of the aryl bromide into a Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice). The Grignard reaction is a powerful tool for carbon-carbon bond formation and is particularly useful for the synthesis of carboxylic acids from aryl halides.[1]

Mechanism of Grignard Reagent Formation and Carboxylation

The formation of the Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the organomagnesium species.[2] The resulting Grignard reagent is a potent nucleophile and a strong base.

The carboxylation step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the desired carboxylic acid.[3]

Figure 3: Workflow for the Grignard reaction and carboxylation.

Critical Safety Considerations for Grignard Reactions

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[4]

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[5]

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. The addition of the aryl halide should be controlled to maintain a manageable reaction temperature. An ice bath should be readily available for cooling.[6]

-

Flammable Solvents: Ethereal solvents like THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.[7]

Experimental Protocol: Synthesis of 2,4-Difluoro-5-methylbenzoic acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2,4-difluoro-5-methylbenzene | 207.01 | 20.7 g | 0.10 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Iodine | 253.81 | 1 small crystal | - |

| Carbon dioxide (solid, dry ice) | 44.01 | ~50 g | - |

| 1 M Hydrochloric acid | - | ~100 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

Procedure:

-

Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Place magnesium turnings (2.67 g, 0.11 mol) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromo-2,4-difluoro-5-methylbenzene (20.7 g, 0.10 mol) in anhydrous THF (50 mL) to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, crush approximately 50 g of dry ice and cover it with anhydrous diethyl ether.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2) and all the magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4-Difluoro-5-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The final product, 2,4-Difluoro-5-methylbenzoic acid, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 140-150 °C |

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons and the methyl protons, with characteristic splitting patterns due to fluorine coupling.

-

¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, and the carboxylic acid carbon.

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[8]

Conclusion

This in-depth technical guide outlines a robust and reliable synthetic route for the preparation of 2,4-Difluoro-5-methylbenzoic acid. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors. The presented methodology emphasizes a logical, step-by-step approach grounded in fundamental principles of organic chemistry, ensuring both efficiency and safety in the laboratory.

References

-

EHS.Princeton.edu. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

-

University of California, Riverside Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]

-

Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Retrieved from [Link]

-

Semantic Scholar. (2013). Reductive carbonylation of aryl halides employing a two-chamber reactor: a protocol for the synthesis of aryl aldehydes including 13C- and D-isotope labeling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylation of aryl halides with CO2 enabled by Pd/visible‐light photoredox dual catalysis. Retrieved from [Link]

- Google Patents. (n.d.). EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts.

-

Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2, 4-Difluoro-5-methylbenzoic acid, min 98%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

- Google Patents. (n.d.). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

-

Chemsrc. (2025, August 21). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-(2-methoxyethenyl)benzene. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-5-methylbenzoic Acid

Introduction

2,4-Difluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. Therefore, a thorough structural elucidation is paramount for its development and application. This guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Difluoro-5-methylbenzoic acid, offering a predictive framework for its characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretations herein are based on established spectroscopic principles and comparative data from structurally related analogues, such as 4-methylbenzoic acid and 2,4-difluorobenzoic acid.

Molecular Structure and Spectroscopic Overview

The structure of 2,4-Difluoro-5-methylbenzoic acid, with the chemical formula C₈H₆F₂O₂, dictates its spectroscopic signature. The molecule comprises a benzene ring substituted with a carboxylic acid group, two fluorine atoms, and a methyl group. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.

Caption: Molecular structure of 2,4-Difluoro-5-methylbenzoic acid.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: A small amount of solid 2,4-Difluoro-5-methylbenzoic acid is finely ground with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is compressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2960 | Medium | C-H stretch (methyl group) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~1200 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. A very broad band is expected in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The strong, sharp peak around 1710 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration.

The presence of the methyl group should give rise to C-H stretching vibrations around 2960 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The strong absorption around 1200 cm⁻¹ is characteristic of the C-F stretching vibration, and its intensity is enhanced by the presence of two fluorine atoms. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region; a strong band around 850 cm⁻¹ would be consistent with the predicted substitution.

Caption: Predicted key IR absorptions for 2,4-Difluoro-5-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of 2,4-Difluoro-5-methylbenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | COOH |

| ~7.8 | Doublet of doublets | 1H | H-6 |

| ~7.0 | Doublet of doublets | 1H | H-3 |

| ~2.4 | Singlet | 3H | CH₃ |

Interpretation:

The ¹H NMR spectrum is expected to show four distinct signals. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift of approximately 11-13 ppm. The two aromatic protons, H-3 and H-6, are in different chemical environments and will appear as doublets of doublets due to coupling with the adjacent fluorine atoms and with each other. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will influence their chemical shifts. The methyl group protons will appear as a singlet at around 2.4 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Approximately 20-50 mg of 2,4-Difluoro-5-methylbenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 100 MHz), typically with proton decoupling.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~165 (d) | C-F |

| ~162 (d) | C-F |

| ~135 | C-H |

| ~125 | C-CH₃ |

| ~115 (d) | C-H |

| ~110 | C-COOH |

| ~20 | CH₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, appearing around 170 ppm. The two carbons directly bonded to fluorine will show large one-bond C-F coupling constants, appearing as doublets. The remaining aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. The carbon attached to the carboxylic acid group will be deshielded, while the carbon attached to the methyl group will be slightly shielded. The methyl carbon will appear at the most upfield region, around 20 ppm.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 2,4-Difluoro-5-methylbenzoic acid.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: A dilute solution of 2,4-Difluoro-5-methylbenzoic acid is introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 155 | [M - OH]⁺ |

| 127 | [M - COOH]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum of 2,4-Difluoro-5-methylbenzoic acid is expected to show a molecular ion peak at an m/z of 172, corresponding to the molecular weight of the compound (C₈H₆F₂O₂).[2] Fragmentation of the molecular ion is likely to occur through the loss of a hydroxyl radical (-OH) to give a fragment at m/z 155, and the loss of the entire carboxylic acid group (-COOH) to yield a fragment at m/z 127.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,4-Difluoro-5-methylbenzoic acid. The expected IR, ¹H NMR, ¹³C NMR, and MS data, derived from established principles and comparison with analogous compounds, offer a robust framework for the structural verification of this molecule. Experimental acquisition of these spectra is essential to confirm these predictions and to fully characterize this compound for its potential applications in research and development.

References

-

PubChem. (n.d.). 4-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Karabacak, M., Cinar, M., & Kurt, M. (2011). FT-IR and FT-Raman spectra, vibrational and structural analysis of 2,4-difluorobenzoic acid by density functional theory. Journal of Molecular Structure, 994(1-3), 238-245.

-

NIST. (n.d.). p-Toluic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

Sources

The Solubility Profile of 2,4-Difluoro-5-methylbenzoic Acid: A Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-5-methylbenzoic acid in organic solvents, a critical parameter for its application in pharmaceutical research and development. In the absence of extensive published quantitative data for this specific compound, this guide leverages established principles of physical chemistry and comparative analysis of structurally analogous compounds—benzoic acid, 2-fluorobenzoic acid, and 4-fluorobenzoic acid—to predict and rationalize its solubility behavior. Furthermore, this document offers detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for process optimization, formulation development, and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

2,4-Difluoro-5-methylbenzoic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its physicochemical properties, particularly its solubility, are fundamental to its utility. Solubility dictates the feasibility of synthetic routes, influences the efficiency of purification techniques such as crystallization, and critically impacts the bioavailability of any resulting active pharmaceutical ingredient (API). A thorough understanding of its solubility in a range of organic solvents is therefore not merely an academic exercise but a cornerstone of efficient and successful drug development.

This guide is structured to provide a holistic understanding of the solubility of 2,4-Difluoro-5-methylbenzoic acid. We will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of its behavior in various classes of organic solvents. The latter part of this guide is dedicated to providing robust, step-by-step protocols for the experimental determination of solubility, ensuring that researchers can generate the precise and reliable data necessary for their work.

Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid

To understand the solubility of 2,4-Difluoro-5-methylbenzoic acid, we must first consider its molecular structure and inherent physicochemical properties. These properties provide the basis for predicting its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| LogP | 2.53 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 |

The presence of a carboxylic acid group confers the ability to act as both a hydrogen bond donor and acceptor. The two fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the carboxylic proton and influences the overall polarity of the molecule. The methyl group is a nonpolar, electron-donating group. The LogP value of 2.53 suggests a moderate lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (2,4-Difluoro-5-methylbenzoic acid) and the solvent. The dissolution process can be conceptualized as a three-step process:

-

Breaking of solute-solute interactions: Energy is required to overcome the forces holding the crystalline lattice of the solid together.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

The key intermolecular forces governing the solubility of 2,4-Difluoro-5-methylbenzoic acid are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic solvents that are hydrogen bond acceptors (e.g., ketones, ethers).

-

Dipole-Dipole Interactions: The polar nature of the C-F and C=O bonds will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions will be present between the aromatic ring and the alkyl chains of the solvents.

The interplay of these forces, along with the physicochemical properties of the solvent, will determine the extent of solubility.

Caption: Intermolecular interactions influencing solubility.

Predicted Solubility in Common Organic Solvents: A Comparative Analysis

While specific quantitative data for 2,4-Difluoro-5-methylbenzoic acid is scarce, we can infer its likely solubility by examining data for structurally similar compounds. The following table presents solubility data for benzoic acid and 4-fluorobenzoic acid in a range of common organic solvents.

| Solvent | Dielectric Constant (20°C) | Benzoic Acid Solubility ( g/100g solvent, 25°C) | 4-Fluorobenzoic Acid Solubility (qualitative) | Predicted Solubility of 2,4-Difluoro-5-methylbenzoic Acid |

| Protic Solvents | ||||

| Methanol | 32.7 | 71.5[1] | Soluble[2][3] | High |

| Ethanol | 24.5 | 52.4 (19.2°C)[1] | Soluble[2][3] | High |

| 1-Propanol | 20.3 | - | - | High |

| 2-Propanol | 19.9 | - | - | High |

| 1-Butanol | 17.5 | - | - | Moderate to High |

| Aprotic Polar Solvents | ||||

| Acetone | 20.7 | Soluble[4] | Soluble | High |

| Ethyl Acetate | 6.02 | - | - | Moderate to High |

| Acetonitrile | 37.5 | - | - | Moderate |

| Tetrahydrofuran (THF) | 7.6 | - | - | High |

| Dimethylformamide (DMF) | 36.7 | Highly Soluble[5] | - | Very High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | - | Very High |

| Aprotic Nonpolar Solvents | ||||

| Toluene | 2.38 | Soluble[4] | - | Moderate |

| Hexane | 1.88 | Sparingly Soluble | - | Low |

| Dichloromethane | 9.08 | Soluble[4] | - | Moderate |

Analysis and Predictions:

-

Protic Solvents (Alcohols): Benzoic acid exhibits high solubility in alcohols like methanol and ethanol[1][4]. This is due to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl group of the solvent. 4-Fluorobenzoic acid is also reported to be soluble in alcohols[2][3]. Given the structural similarities, 2,4-Difluoro-5-methylbenzoic acid is predicted to have high solubility in short-chain alcohols . The presence of the fluorine atoms may slightly modulate this, but the dominant interaction will be hydrogen bonding.

-

Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and THF are good hydrogen bond acceptors and have significant dipole moments. They are expected to be effective at solvating 2,4-Difluoro-5-methylbenzoic acid. DMF and DMSO, with their high dielectric constants and strong hydrogen bond accepting capabilities, are predicted to be excellent solvents for this compound.

-

Aprotic Nonpolar Solvents: In nonpolar solvents like hexane, the primary solute-solvent interactions will be weak van der Waals forces. These are unlikely to overcome the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) of the solid acid. Therefore, solubility in nonpolar aliphatic solvents is expected to be low . In aromatic solvents like toluene, some solubility is expected due to pi-pi stacking interactions between the benzene rings of the solute and solvent.

Experimental Determination of Solubility: A Practical Guide

Accurate experimental determination of solubility is paramount. The two most common types of solubility measurements in pharmaceutical development are thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a compound. The shake-flask method is the gold standard for its determination.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by precipitating the compound from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method used in early drug discovery for screening large numbers of compounds. While useful for initial ranking, it can often overestimate the true thermodynamic solubility.

Caption: Thermodynamic vs. Kinetic Solubility Workflow.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of 2,4-Difluoro-5-methylbenzoic acid in an organic solvent.

Materials:

-

2,4-Difluoro-5-methylbenzoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Difluoro-5-methylbenzoic acid to a series of vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 2,4-Difluoro-5-methylbenzoic acid of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions by HPLC.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of 2,4-Difluoro-5-methylbenzoic acid in the filtered sample using the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the measurement was performed.

-

Conclusion

While direct quantitative solubility data for 2,4-Difluoro-5-methylbenzoic acid in organic solvents remains to be extensively published, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles and comparative analysis of structurally similar molecules. It is predicted to exhibit high solubility in polar protic and aprotic solvents, moderate solubility in aromatic hydrocarbons, and low solubility in nonpolar aliphatic solvents. For definitive data, the detailed shake-flask method provided in this guide serves as a reliable protocol for determining its thermodynamic solubility. The insights and methodologies presented herein are intended to empower researchers in the pharmaceutical sciences to make informed decisions regarding the use of 2,4-Difluoro-5-methylbenzoic acid in their drug discovery and development endeavors.

References

-

Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

-

ChemSrc. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

Sources

A Technical Guide to the Safety and Hazards of 2,4-Difluoro-5-methylbenzoic Acid for Research and Development Professionals

This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for 2,4-Difluoro-5-methylbenzoic acid. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in advanced research environments.

Compound Identification and Physicochemical Profile

2,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid, often utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its physical properties is a prerequisite for safe handling and for anticipating its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 367954-99-2 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Appearance | Colorless solid / Light cream powder | [2][4] |

| Boiling Point | ~254.0 °C at 760 mmHg | [2][5] |

| Flash Point | ~107.4 °C | [5][6] |

| Density | ~1.36 g/cm³ | [2][6] |

| Water Solubility | Sparingly soluble | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4-Difluoro-5-methylbenzoic acid is classified as a hazardous substance. The primary risks are associated with its irritant properties upon direct contact or inhalation.[1][3]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][3] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][3] |

The "Warning" signal word indicates a less severe hazard level than "Danger," but the risks are significant and require strict adherence to safety protocols.[1]

Caption: GHS Hazard Profile for 2,4-Difluoro-5-methylbenzoic Acid.

Toxicological Profile

The toxicological properties of 2,4-Difluoro-5-methylbenzoic acid have not been exhaustively investigated.[3][7] The available data, primarily from safety data sheets, indicates the following:

-

Acute Effects : The primary health hazards are irritant effects.

-

Skin Contact : Causes skin irritation (Category 2), which may manifest as redness, itching, and inflammation.[1][3]

-

Eye Contact : Causes serious eye irritation (Category 2), leading to pain, redness, and potentially reversible damage if not promptly treated.[1][3]

-

Inhalation : May cause respiratory tract irritation (STOT SE 3), resulting in coughing, sneezing, and shortness of breath.[1][3]

-

Ingestion : May be harmful if swallowed, potentially causing irritation to the digestive tract.[3][8]

-

-

Chronic Effects : There is no available data regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[3][4] In the absence of such data, exposure should be minimized as a precautionary measure.

The Hierarchy of Controls for Safe Handling

To mitigate the risks associated with handling 2,4-Difluoro-5-methylbenzoic acid, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: The Hierarchy of Controls for chemical safety.

Engineering Controls

These are the first line of defense, designed to remove the hazard at the source.

-

Ventilation : Always handle 2,4-Difluoro-5-methylbenzoic acid in a well-ventilated area.[7]

-

Chemical Fume Hood : All procedures that may generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood to prevent inhalation.[9]

-

Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training : All personnel must be trained on the specific hazards of this chemical and the procedures for safe handling, emergency response, and disposal.[11]

-

Hygiene Practices : Do not eat, drink, or smoke in laboratory areas.[11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][7]

Personal Protective Equipment (PPE)